
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is an organic compound that belongs to the class of arylmethyloxy anthracenes. This compound is notable for its photoreactivity and ability to initiate radical and cationic polymerizations. It is a strong candidate for use as a hybrid photoinitiator, consisting of only carbon, hydrogen, and oxygen atoms .
Méthodes De Préparation
The synthesis of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene involves several steps. One common method includes the reaction of 2-methoxynaphthalene with anthracene-9-methanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroanthracenes and other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene has several scientific research applications:
Biology: Its photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive materials.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it could help generate reactive oxygen species to kill cancer cells.
Mécanisme D'action
The mechanism by which 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene exerts its effects involves the absorption of light, leading to an excited singlet state. This excited state undergoes intramolecular charge transfer, resulting in the cleavage of the CH2–O bond to generate ion and radical pairs. These reactive species then initiate polymerization reactions by attacking monomers like styrene and cyclohexene oxide .
Comparaison Avec Des Composés Similaires
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is unique due to its ability to initiate both radical and cationic polymerizations without the need for halogen or metal-containing initiators. Similar compounds include:
1-(Arylmethyloxy)-9,10-anthraquinones: These compounds also serve as photoinitiators but may require metal or halogen-containing initiators.
2-Methoxy-1-naphthaleneboronic acid: Used in cross-coupling reactions but lacks the photoinitiating properties.
(1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol: A pharmaceutical impurity with different chemical properties and applications.
Propriétés
Numéro CAS |
917985-36-5 |
|---|---|
Formule moléculaire |
C26H20O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-[(2-methoxynaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O2/c1-27-25-14-13-18-7-4-5-11-22(18)24(25)17-28-26-12-6-10-21-15-19-8-2-3-9-20(19)16-23(21)26/h2-16H,17H2,1H3 |
Clé InChI |
UXAYGEHOWICJGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


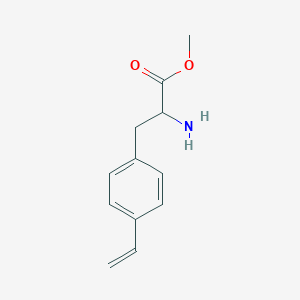
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
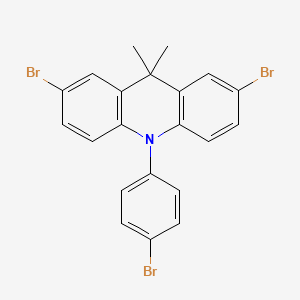
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
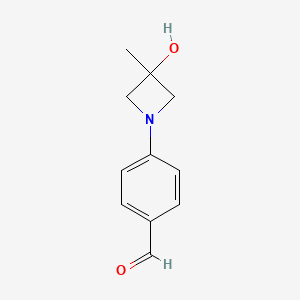


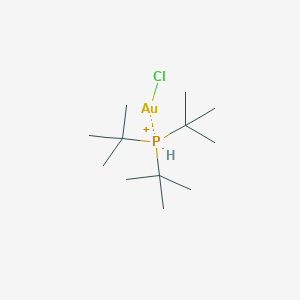
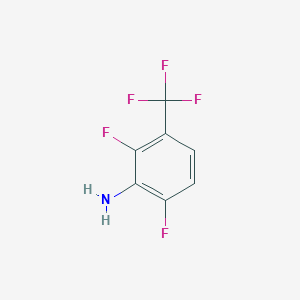


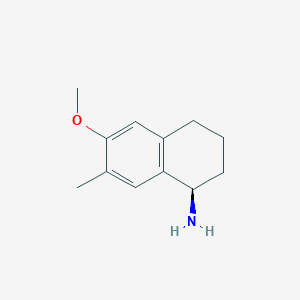

![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
